![molecular formula C14H24N4O2S B2752381 N-(1-(2-methoxyethyl)piperidin-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421521-89-2](/img/structure/B2752381.png)
N-(1-(2-methoxyethyl)piperidin-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . The presence of the thiadiazole group could potentially contribute to the compound’s biological activity.
Molecular Structure Analysis
The molecular structure of this compound would include a piperidine ring, which is a six-membered ring with one nitrogen atom. It would also have a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom. The methoxyethyl and propyl groups would be attached to these rings .Physical And Chemical Properties Analysis
Based on the components of this compound, it would likely be a solid at room temperature. The presence of the methoxyethyl group could make it somewhat soluble in organic solvents .Scientific Research Applications
Synthesis and Biological Activities
Synthesis Techniques and Antimicrobial Activity : A study by Patel, Agravat, and Shaikh (2011) detailed the synthesis of new pyridine derivatives, showcasing a method that could potentially be applied to the synthesis of compounds like N-(1-(2-methoxyethyl)piperidin-4-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide. They evaluated the antimicrobial activity of these synthesized compounds, which could suggest similar research applications for the compound (Patel, Agravat, & Shaikh, 2011).
Analgesic and Anti-inflammatory Properties : Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds derived from visnaginone and khellinone, evaluating their analgesic and anti-inflammatory properties. This approach highlights the potential for discovering new therapeutic agents through chemical synthesis, which could extend to the exploration of the analgesic and anti-inflammatory potential of this compound (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Profiles
Cannabinoid Receptor Antagonists : The structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists were explored by Lan et al. (1999). Such research underscores the potential pharmacological applications of structurally related compounds in modulating cannabinoid receptors, suggesting a possible area of investigation for this compound in neuroscience or pharmacology (Lan et al., 1999).
Innovative Therapeutic Agents
Novel Surfactants with Biological Activities : Abdelmajeid, Amine, and Hassan (2017) reported on the synthesis of novel scaffolds incorporating thiadiazolyl piperidine and other moieties, evaluating their antimicrobial activities. This work illustrates the versatility of incorporating piperidine into compounds for potential therapeutic applications, which could inform research on this compound as a novel agent with microbiological applications (Abdelmajeid, Amine, & Hassan, 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2S/c1-3-4-12-13(21-17-16-12)14(19)15-11-5-7-18(8-6-11)9-10-20-2/h11H,3-10H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBKHYKGHLPLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2CCN(CC2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.